molecular formula C15H15N3O4 B15044586 Piperidine, 1-(2,4-dinitro-1-naphthalenyl)- CAS No. 52422-07-8

Piperidine, 1-(2,4-dinitro-1-naphthalenyl)-

Cat. No.: B15044586
CAS No.: 52422-07-8
M. Wt: 301.30 g/mol
InChI Key: KAZKVKCGCSELHX-UHFFFAOYSA-N
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Description

1-(2,4-Dinitronaphthalen-1-yl)piperidine is an organic compound that features a piperidine ring attached to a naphthalene moiety substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dinitronaphthalen-1-yl)piperidine typically involves the nucleophilic substitution reaction of 2,4-dinitronaphthalene with piperidine. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process . The reaction mechanism involves the nucleophilic attack of piperidine on the naphthalene ring, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 1-(2,4-dinitronaphthalen-1-yl)piperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitronaphthalen-1-yl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Piperidine in DMSO at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Specific oxidizing agents and conditions would depend on the desired oxidation state and functional groups.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Oxidation: Oxidized derivatives, potentially forming nitroso or nitro compounds.

Scientific Research Applications

1-(2,4-Dinitronaphthalen-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dinitronaphthalen-1-yl)piperidine involves its interaction with molecular targets through its nitro and piperidine groups. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological receptors or enzymes. The exact pathways and molecular targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dinitrophenyl)piperidine: Similar structure but with a phenyl ring instead of a naphthalene ring.

    1-(2,4-Dinitrobenzyl)piperidine: Features a benzyl group instead of a naphthalene ring.

    1-(2,4-Dinitroanilino)piperidine: Contains an aniline group in place of the naphthalene ring.

Uniqueness

1-(2,4-Dinitronaphthalen-1-yl)piperidine is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with simpler aromatic systems.

Properties

CAS No.

52422-07-8

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

1-(2,4-dinitronaphthalen-1-yl)piperidine

InChI

InChI=1S/C15H15N3O4/c19-17(20)13-10-14(18(21)22)15(16-8-4-1-5-9-16)12-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

KAZKVKCGCSELHX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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